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Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B15567163

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1523 sodium is a novel, potent, dual-action antimicrobial agent belonging to the
diazabicyclooctane (DBO) class of molecules. As a derivative of Avibactam, it functions as an
inhibitor of serine B-lactamases and also exhibits direct antibacterial activity through the
inhibition of penicillin-binding protein 2 (PBP2). This dual mechanism of action makes FPI-1523
a promising candidate for combating infections caused by drug-resistant bacteria. This
technical guide provides a comprehensive overview of the available pharmacokinetic and
pharmacodynamic data for FPI-1523 and its class of compounds.

Pharmacodynamics

The pharmacodynamic activity of FPI-1523 is characterized by its potent inhibition of key
bacterial enzymes involved in cell wall maintenance and resistance to [3-lactam antibiotics.

In Vitro Inhibitory Activity

FPI-1523 has demonstrated significant inhibitory activity against clinically relevant serine 3-
lactamases and PBP2. The key pharmacodynamic parameters are summarized in the table
below.
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Bacterial

Target Enzyme . Parameter Value Reference(s)
Species

CTX-M-15 - Kd 4 nM

OXA-48 - Kd 34 nM

Penicillin-Binding o )
Escherichia coli IC50 3.2 uM

Protein 2 (PBP2)

In Vitro Antimicrobial Activity

The direct antibacterial effect of FPI1-1523 has been evaluated against specific bacterial strains.

Bacterial Strain Parameter Value Reference(s)

E. coli K12 MIC 4 pg/mL

Mechanism of Action

FPI-1523 exerts its antimicrobial effect through a dual mechanism targeting both bacterial

resistance and cell wall synthesis.

e [B-Lactamase Inhibition: FPI-1523 covalently binds to the active site of serine (-lactamases,
such as CTX-M-15 and OXA-48, preventing them from hydrolyzing and inactivating -lactam
antibiotics.

e PBP2 Inhibition: By inhibiting PBP2, a crucial enzyme in the bacterial cell wall synthesis
pathway, FPI-1523 disrupts the integrity of the peptidoglycan layer, leading to cell lysis and
bacterial death.

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the site of
action of FPI-1523.
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Caption: Bacterial peptidoglycan synthesis and the inhibitory action of FPI-1523 on PBP2.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for FPI-1523 sodium are not readily available in the
public domain. However, data from clinical trials of nacubactam (FPI1-1459), a closely related
diazabicyclooctane inhibitor from the same series, can provide valuable insights into the
expected pharmacokinetic profile of this class of compounds.

Nacubactam (FPI-1459) Pharmacokinetic Profile (Human
Data)
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Parameter Description Finding Reference(s)
Pharmacokinetics
appeared linear with

) ) Dose-proportionality exposure increasing in
Linearity .
of exposure an approximately
dose-proportional
manner.
) Primary route of Excreted largely
Excretion

elimination

unchanged into urine.

] Co-administration with
Drug-Drug Interaction
meropenem

Did not significantly
alter the
pharmacokinetics of

either drug.

N Adverse events in
Safety and Tolerability
healthy volunteers

Generally well
tolerated, with mild to
moderate adverse
events. No serious
adverse events were

reported.

Experimental Protocols

PBP2 Inhibition Assay (Competitive Binding Assay)

This assay determines the concentration of FPI-1523 required to inhibit 50% of the binding of a
fluorescently labeled penicillin (BOCILLIN FL) to PBP2.

o Preparation: Isolate bacterial membranes containing PBPs from a suitable E. coli strain.

« Incubation: Incubate the membrane preparation with varying concentrations of FPI-1523.

o Competitive Binding: Add a fixed concentration of BOCILLIN FL to the mixture and incubate
to allow binding to any PBP2 not inhibited by FPI-1523.
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o Detection: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled PBP2

bands using a gel imager.

o Quantification: Measure the fluorescence intensity of the PBP2 band at each FPI-1523

concentration. The IC50 is calculated as the concentration of FPI-1523 that results in a 50%

reduction in fluorescence compared to the control (no inhibitor).

The following diagram outlines the workflow for the PBP2 competitive binding assay.

 To cite this document: BenchChem. [FPI-1523 Sodium: A Technical Overview of its
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[https://www.benchchem.com/product/b15567163#fpi-1523-sodium-pharmacokinetics-and-

pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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